N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine
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Overview
Description
N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate hydrazides with thiocarbonyl compounds to form the triazolothiadiazine ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. The triazolothiadiazine core is known to interact with various receptors and enzymes, modulating their function and resulting in biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazine derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
879761-82-7 |
---|---|
Molecular Formula |
C18H17N5OS |
Molecular Weight |
351.4g/mol |
IUPAC Name |
N,N-dimethyl-4-[6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline |
InChI |
InChI=1S/C18H17N5OS/c1-22(2)14-10-8-13(9-11-14)17-19-20-18-23(17)21-16(25-18)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
QWCXMNZNSKMTLG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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